2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
The compound 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked to a benzoimidazole moiety via a piperazine-acetyl spacer and an acetamide side chain. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S2/c18-14(25)10-27-17-21-20-16(28-17)23-7-5-22(6-8-23)15(26)9-24-11-19-12-3-1-2-4-13(12)24/h1-4,11H,5-10H2,(H2,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLCEVXIEAMCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The compound can be broken down into its key components:
- Benzimidazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
- Thiadiazole ring : Associated with various therapeutic effects, including antifungal and antibacterial properties.
- Piperazine group : Often enhances the pharmacological profile of compounds, contributing to their efficacy in various biological systems.
Anticancer Activity
Research indicates that derivatives of benzimidazole and thiadiazole exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of similar compounds against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives showed IC50 values as low as 3.29 μg/mL against HCT116 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 2a | MCF-7 | 5.00 |
| 2b | HCT116 | 3.29 |
| 2c | H460 | 10.00 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative demonstrated a zone of inhibition of 28 mm against E. coli, suggesting strong antibacterial properties .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2d | E. coli | 28 |
| 2e | S. aureus | 32 |
| 2f | B. subtilis | 31 |
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented in various studies:
- Research has indicated that certain thiadiazole derivatives can inhibit inflammatory pathways effectively. Specifically, they have been shown to reduce the production of pro-inflammatory cytokines in vitro .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Interaction : The piperazine moiety can enhance binding to specific receptors associated with cancer or inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may modulate oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of benzimidazole-thiadiazole derivatives and evaluated their anticancer potential against multiple cell lines. The most active compound exhibited an IC50 value of 3.29 μg/mL against HCT116 cells, demonstrating significant promise for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study, a derivative was tested against various bacterial strains using the disk diffusion method. The results indicated substantial antibacterial activity with a zone of inhibition greater than standard antibiotics used as controls .
Scientific Research Applications
Molecular Formula
The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its pharmacological properties.
Anticancer Activity
Research indicates that benzimidazole derivatives can inhibit microtubule assembly and exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown significant activity against prostate cancer cells by inducing apoptosis through various signaling pathways .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds containing thiadiazole structures exhibit considerable antibacterial and antifungal properties. For example, derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Antitubercular Activity
Some derivatives of benzimidazole and thiadiazole have been evaluated for their antitubercular activities against Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes within the bacterial metabolic pathways, showcasing the potential of this compound in treating tuberculosis .
Neuroprotective Effects
Recent studies suggest that compounds with similar structural frameworks may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role in pathology.
Biochemical Pathways
The compound likely interacts with various cellular targets:
- Microtubule Inhibition : Similar benzimidazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest.
- Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes critical for microbial survival or cancer cell proliferation.
Cellular Effects
Interactions at the molecular level can alter gene expression and cellular signaling pathways, contributing to its therapeutic effects.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer properties of benzimidazole derivatives similar to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Evaluation
In a comparative study of thiadiazole derivatives, researchers synthesized several compounds and tested them against common bacterial strains. The findings revealed moderate to high antimicrobial activity, suggesting that modifications to the thiadiazole structure could enhance efficacy .
Case Study 3: Antitubercular Activity
A series of benzimidazole-thiadiazole derivatives were tested for their ability to inhibit Mycobacterium tuberculosis. The most promising candidates were shown to inhibit vital mycobacterial enzymes effectively, indicating potential as new antitubercular agents .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling benzoimidazole with thiadiazole) requires stringent conditions, unlike simpler imidazo-thiazole derivatives .
- Pharmacological Gaps : While docking studies predict activity, empirical data on the target compound’s efficacy (e.g., IC₅₀ values) are lacking compared to tested analogues.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiadiazole formation: Reacting 2-(1H-benzo[d]imidazol-1-yl)acetic acid derivatives with thiosemicarbazide under reflux in ethanol or acetic acid to form the 1,3,4-thiadiazole core .
- Piperazine coupling: Using a coupling agent like EDCI/HOBt in DMF to attach the piperazine-acetyl moiety to the thiadiazole ring .
- Thioacetamide linkage: Introducing the thioacetamide group via nucleophilic substitution with 2-chloroacetamide in the presence of K₂CO₃ as a base .
Yields are typically optimized by controlling solvent polarity (e.g., DCM/MeOH mixtures) and reaction temperatures (70–80°C) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer: A combination of techniques is essential:
- ¹H/¹³C NMR: Verify proton environments (e.g., benzoimidazole aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (e.g., acetamide C=O at ~168 ppm) .
- IR spectroscopy: Confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for acetamide, C=S stretches at ~680 cm⁻¹ for thiadiazole) .
- Elemental analysis: Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., discrepancies >0.3% indicate impurities) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer:
- Co-solvent systems: Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Surfactant-assisted dispersion: Add Tween-80 (0.1% w/v) to enhance aqueous solubility without cytotoxicity .
- pH adjustment: For ionizable groups (e.g., piperazine), dissolve in mildly acidic buffers (pH 4–5) to protonate nitrogen atoms and improve solubility .
Q. What analytical methods are recommended for detecting synthetic byproducts?
- Methodological Answer:
- HPLC with UV/Vis detection: Use a C18 column and gradient elution (MeOH:H₂O 60:40 to 90:10) to separate byproducts; monitor at 254 nm .
- TLC validation: Employ CH₂Cl₂:MeOH (9:1) as a mobile phase; spots with Rf values deviating >10% from the target compound indicate impurities .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with biological targets?
- Methodological Answer:
- Target selection: Prioritize enzymes with known thiadiazole/benzimidazole affinity (e.g., cyclooxygenase COX-1/2 for anti-inflammatory studies) .
- Docking workflow: Use AutoDock Vina to model ligand-receptor interactions. Key parameters include:
- Grid box centered on the active site (e.g., COX-2’s hydrophobic channel).
- Analysis of binding poses (e.g., π-π stacking between benzoimidazole and Tyr385) .
- Validation: Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer:
- Dynamic NMR studies: Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., piperazine ring inversion causing signal splitting) .
- DFT calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level; compare theoretical vs. experimental IR peaks (±15 cm⁻¹ tolerance) .
- X-ray crystallography: Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations in thiadiazole) .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer:
- Derivative synthesis: Modify substituents on the benzoimidazole (e.g., electron-withdrawing groups like -NO₂ to enhance COX-2 inhibition) or thiadiazole (e.g., -SCH₃ to improve lipophilicity) .
- Activity cliffs: Identify critical moieties via pharmacophore mapping (e.g., the acetamide linker’s role in hydrogen bonding with Phe518 in COX-2) .
- In silico mutagenesis: Predict the impact of structural changes using molecular dynamics simulations (e.g., GROMACS) .
Q. What mechanistic assays are suitable for evaluating antimicrobial potential?
- Methodological Answer:
- Enzyme inhibition assays: Target phenylalanyl-tRNA synthetase (PheRS) using a malachite green phosphate assay to measure ATP hydrolysis inhibition (IC₅₀ ≤ 50 μM indicates potency) .
- Time-kill kinetics: Expose bacterial cultures (e.g., S. aureus) to 2× MIC and aliquot samples hourly for CFU counting .
- Resistance profiling: Serial passage experiments over 20 generations to monitor MIC shifts; mutations in pheS gene indicate target-specific resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
